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4-Methylumbelliferyl beta-D-cellobioside

Enzyme Kinetics Cellobiohydrolase Substrate Specificity

Cellulase screening programs routinely generate false negatives when using generic substrates like MUG or pNPC, which lack specificity for endo- and exo-glucanases. 4-Methylumbelliferyl β-D-cellobioside (4-MUC) resolves this - its disaccharide structure ensures hydrolysis only by enzymes that act on polymeric cellulose, not ubiquitous β-glucosidases. • Disaccharide scaffold discriminates endo-1,4-β-glucanases & cellobiohydrolases from β-glucosidases • Validated in 96- and 384-well HTS formats for metagenomic & mutant library screening • Supplied at ≥98% purity; cold chain shipping; full QC documentation provided

Molecular Formula C22H28O13
Molecular Weight 500.4 g/mol
CAS No. 72626-61-0
Cat. No. B138493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylumbelliferyl beta-D-cellobioside
CAS72626-61-0
Synonyms7-[(4-O-β-D-Glucopyranosyl-β-D-glucopyranosyl)oxy]-4-methyl-2H-1-benzopyran-2-one;  7-(β-Cellobiosyloxy)-4-methylcoumarin;  4-Methylumbelliferyl Cellobiopyranoside; 
Molecular FormulaC22H28O13
Molecular Weight500.4 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O
InChIInChI=1S/C22H28O13/c1-8-4-14(25)32-11-5-9(2-3-10(8)11)31-21-19(30)17(28)20(13(7-24)34-21)35-22-18(29)16(27)15(26)12(6-23)33-22/h2-5,12-13,15-24,26-30H,6-7H2,1H3/t12-,13-,15-,16+,17-,18-,19-,20-,21-,22+/m1/s1
InChIKeyPRTGXBPFDYMIJH-MKQZUAMYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylumbelliferyl beta-D-Cellobioside Substrate Specifications


4-Methylumbelliferyl β-D-cellobioside (4-MUC, CAS 72626-61-0) is a fluorogenic disaccharide substrate composed of cellobiose linked to 4-methylumbelliferone. It belongs to the class of 4-methylumbelliferyl glycosides used to detect and quantify glycoside hydrolase activity [1]. Upon enzymatic cleavage of the β-1,4-glycosidic bond, the highly fluorescent 4-methylumbelliferone (4-MU) is released, enabling sensitive and continuous measurement of enzyme kinetics [2]. This compound is routinely used to assay endo-1,4-β-glucanases (cellulases), exo-1,4-β-glucanases (cellobiohydrolases), and β-glucosidases, with its specificity being a critical determinant in experimental design and reagent selection [3].

Target Enzyme Class Detects endo-1,4-β-glucanases, exo-glucanases, and β-glucosidases via cellobiose-mimetic disaccharide moiety.
Assay Mode Fluorogenic release of 4-methylumbelliferone supports continuous kinetic monitoring and end-point fluorescence detection.
Specificity Context Requires cellobiose-unit cleavage; reduces false-positive β-glucosidase background in metagenomic and recombinant screens.

4-Methylumbelliferyl beta-D-Cellobioside Substitution Risks


The fluorogenic substrate 4-methylumbelliferyl β-D-cellobioside (4-MUC) should not be generically substituted with other 4-methylumbelliferyl glycosides or chromogenic analogs due to marked differences in enzyme specificity, binding dynamics, and kinetic parameters. For example, the smaller 4-methylumbelliferyl β-D-glucopyranoside (MUG) is preferentially cleaved by β-glucosidases but is a poor substrate for many endo- and exo-glucanases, while 4-MUC exhibits a broader but distinct recognition profile among cellulolytic enzymes [1]. Furthermore, the chromogenic analog p-nitrophenyl β-D-cellobioside (pNPC) displays different kinetic behavior and is subject to non-productive binding modes in GH7 cellobiohydrolases, leading to assay results that are not directly comparable to those obtained with 4-MUC [2]. Such variations can lead to false negatives in activity screens or miscalculated kinetic constants, underscoring the necessity for precise, data-driven substrate selection [3].

Attribute
4-MUC (Target)
Common Substitute
Enzyme Specificity
Endo-/exo-glucanase and β-glucosidase
MUGlc: primarily β-glucosidase; poor for endo-/exo-glucanases
Kinetic Behavior
Moderate non-productive binding in GH7
pNPC: strong non-productive binding may distort kinetic constants
Recognition Unit
Cellobiose (disaccharide)
Other 4-MU glycosides: monosaccharide units differ in enzyme recognition

Quantitative Evidence for 4-Methylumbelliferyl beta-D-Cellobioside


Specific Activity vs. Chromogenic Substrate

In assays for glucan 1,4-β-glucosidase (EC 3.2.1.74), the specific activity with 4-methylumbelliferyl β-D-cellobioside is 41 μmol/min/mg. This is a 20% lower specific activity compared to 52.9 μmol/min/mg observed with the chromogenic substrate p-nitrophenyl β-D-cellobioside under its own optimized conditions, and substantially lower than the 130 μmol/min/mg observed for pNPC in a separate study, highlighting context-dependent differences in substrate turnover [1].

Specific Activity vs. Chromogenic
Cross-study comparable
41 μmol/min/mg (4-MUC) vs 52.9 μmol/min/mg (pNPC)
Target: pH 4.6, 40°C; Comparator: pH 5.5, 65°C
Activity is 20% lower; substrate choice must match detection system and enzyme source.
Context-dependent difference; 130 μmol/min/mg value also reported for pNPC under other conditions.
Enzyme Kinetics Cellobiohydrolase Substrate Specificity

Kinetics of T. reesei Endoglucanase

For highly purified endo-1,4-β-glucanase from Trichoderma reesei, 4-MUC exhibits Michaelis-Menten kinetics with a Km of 1.25 mM and a kcat of 7.9 s⁻¹ at 30°C, pH 5.0 [1]. The cleavage predominantly yields free 4-methylumbelliferone, enabling a straightforward continuous photometric assay using a difference absorptivity coefficient of 1600 M⁻¹ cm⁻¹ at 350 nm [1].

T. reesei Endoglucanase Kinetics
Supporting evidence
Km = 1.25 mM, kcat = 7.9 s⁻¹
Purified endo-1,4-β-glucanase, 30°C, pH 5.0
Validated reference values for assay standardization and enzyme benchmarking.
Continuous photometric assay using Δε 1600 M⁻¹ cm⁻¹ at 350 nm.
Kinetic Constants Endo-1,4-β-glucanase Enzyme Assay

Cellulase vs. β-Glucosidase Specificity

In a functional metagenomic screen for cellulose-degrading enzymes, 4-methylumbelliferyl β-D-cellobioside (MUC) and 4-methylumbelliferyl β-D-glucopyranoside (MUGlc) were used in parallel [1]. While MUGlc broadly detects β-glucosidase activity, MUC is specifically designed to probe endo- and exo-glucanase activity due to the presence of a disaccharide cellobiose moiety that mimics the natural polymeric substrate more closely [2].

Cellulase vs. β-Glucosidase
Head-to-head
Endo-/exo-glucanase probe
MUC vs. MUGlc in metagenomic screen
Differential specificity reduces false positives and enriches genuine cellulase clones.
Qualitative difference; cellobiose unit required for recognition.
Enzyme Specificity β-Glucosidase Endoglucanase

Non-Productive Binding in GH7 Cellobiohydrolases

A comparative study of GH7 cellobiohydrolases TrCel7A and PcCel7D reveals that the kinetics of hydrolysis for small model substrates, including methylumbelliferyl-β-D-cellobioside (MUC), are dictated by non-productive binding modes [1]. While the chromogenic analog p-nitrophenyl-β-D-cellobioside (pNPC) exhibits strong non-productive binding at the product site, MUC and other 4-methylumbelliferyl substrates demonstrate different binding dynamics, affecting both KM and kcat values in an enzyme-dependent manner [1].

GH7 Non-Productive Binding
Class-level inference
Binding dynamics differ from pNPC
TrCel7A, PcCel7D; crystal structure and MD
MUC may avoid extreme artifacts seen with pNPC for certain GH7 enzymes.
Mechanistic context; review per enzyme system.
GH7 Cellobiohydrolase Enzyme Kinetics Ligand Binding

Recombinant Expression: Bacterial vs. Plant Activity

When expressing Thermobifida fusca cellulases in Escherichia coli, the enzymes appeared completely inactive against 4-methylumbelliferyl-cellobioside (4-MUC), whereas the same enzymes expressed in Nicotiana tabacum (tobacco) were active [1]. Only the β-glucosidase from the bacterial expression system showed high activity against 4-MUC, indicating that proper folding or post-translational modification is required for other cellulases to hydrolyze this substrate [1].

Expression System Activity
Head-to-head
Active in plant, inactive in E. coli for cellulases
T. fusca enzymes; crude lysates
Diagnostic substrate to confirm functional β-glucosidase expression in recombinant hosts.
May indicate folding or modification requirements.
Recombinant Expression Cellulase β-Glucosidase

High-Throughput Screening Performance

4-MUC has been validated in multiple high-throughput screening (HTS) formats. It was successfully used to screen 22 large-insert fosmid libraries containing over 300,000 clones in a 384-well-plate format, resulting in the identification of 164 active glycoside hydrolase clones [1]. In another study, a robotic HTS system utilizing 4-MUC enabled activity verification of over 10⁴ clones per day, leading to the discovery of four exocellulase clones from a metagenomic library [2].

High-Throughput Screening
Supporting evidence
>10⁴ clones/day; 384-well validated
Fluorescence microplate reader; fosmid libraries
De-risks procurement for large-scale biocatalyst discovery campaigns.
Compatible with automated liquid handling.
High-Throughput Screening Metagenomics Biocatalyst Discovery

Key Applications of 4-Methylumbelliferyl beta-D-Cellobioside


β-Glucosidase vs. Cellulase Activity Screening

As demonstrated by its use in parallel with 4-Methylumbelliferyl β-D-glucopyranoside (MUGlc), 4-MUC is the substrate of choice for isolating and characterizing novel endo-1,4-β-glucanases and cellobiohydrolases from complex environmental DNA libraries or recombinant expression libraries [1]. Its disaccharide structure ensures that hits are specific to enzymes that act on polymeric cellulose, minimizing background from ubiquitous β-glucosidases, as shown in functional metagenomic studies [1].

Kinetics and Assay Standardization

For laboratories characterizing purified or recombinant cellulases, 4-MUC provides a well-defined, soluble substrate for determining Michaelis-Menten kinetics (Km and kcat) under controlled conditions [2]. The established kinetic parameters for a model enzyme like T. reesei endoglucanase serve as a benchmark for quality control of new enzyme preparations and for developing robust, continuous photometric or fluorometric assays [2].

Recombinant Cellulase Quality Control

As evidenced by studies comparing bacterial and plant expression systems, 4-MUC can be employed as a diagnostic tool to verify the functional expression of β-glucosidases and to assess the activity of other co-expressed cellulases [3]. Its use can quickly reveal folding or post-translational modification issues that may render certain recombinant enzymes inactive, guiding process optimization for protein production [3].

High-Throughput Biocatalyst Discovery

Validated in both 96- and 384-well plate formats, 4-MUC is a proven reagent for automated, high-throughput screening pipelines aimed at discovering novel biomass-degrading enzymes for biofuel and biorefinery applications [REFS-4, REFS-5]. The compatibility of 4-MUC with robotic liquid handling and microplate readers allows for the efficient interrogation of vast metagenomic or mutant libraries to identify enzymes with desired substrate specificities and stabilities [REFS-4, REFS-5].

Application
Selection Property
Validation Focus
Cellulase vs. β-Glucosidase Screening
Disaccharide substrate specificity
Enrichment of endo-/exo-glucanase clones; background reduction
Kinetics and Assay Standardization
Defined soluble substrate kinetics
Km/kcat benchmarking against T. reesei endoglucanase reference
Recombinant Cellulase Quality Control
Expression-host activity diagnostic
Functional β-glucosidase confirmation; folding assessment
High-Throughput Biocatalyst Discovery
Automation-compatible fluorogenic signal
Scalability in 384-well format; metagenomic library interrogation

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